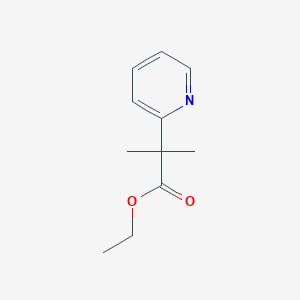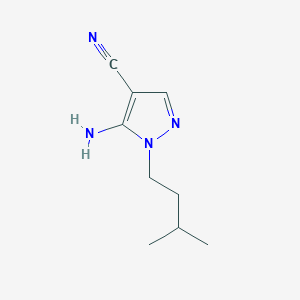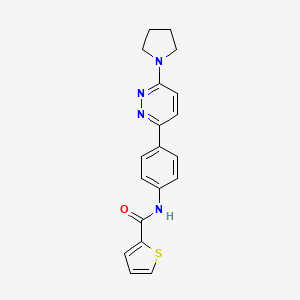
N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is of interest due to the potential biological activities associated with its structural features .
Synthesis Analysis
The synthesis of compounds like this often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound features a pyrrolidine ring, a pyridazin-3-yl group, and a thiophene-2-carboxamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking
Research on novel pyridine and fused pyridine derivatives, including studies on their synthesis and molecular docking, has been conducted. These compounds, synthesized through various chemical reactions, have shown moderate to good binding energies towards target proteins in in silico studies. The research indicates the potential of these compounds in designing drugs with antimicrobial and antioxidant activities (Flefel et al., 2018).
Structural Analysis and DFT Study
Another study focused on the synthesis and characterisation of a compound structurally similar to "N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide." This research included a detailed single crystal X-ray structural analysis and a DFT study. The results confirmed the consistency of the crystal structure with the molecular structure optimized using DFT, offering insights into the potential interactions and stability of such compounds (Zhou et al., 2021).
Antiviral Drug Discovery
Research on antiviral drug discovery has highlighted the significance of various compounds, including those related to pyridine derivatives. Although not directly mentioning the specific compound , these studies provide a broader context for the potential application of similar compounds in developing treatments for viral infections (De Clercq, 2009).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing pyrrolidine and pyridazinone rings, have been widely used in medicinal chemistry for the treatment of various human diseases.
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule , which can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with similar structures have been shown to have a wide range of pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Compounds with similar structures have been shown to have a wide range of pharmacological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c24-19(17-4-3-13-25-17)20-15-7-5-14(6-8-15)16-9-10-18(22-21-16)23-11-1-2-12-23/h3-10,13H,1-2,11-12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERFEVCFPHKKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2931911.png)
![7-Oxa-1-azaspiro[3.5]nonane hcl](/img/structure/B2931913.png)
![2-phenoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide](/img/structure/B2931914.png)

![2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4-methyl-1H-imidazole-5-carboxylic acid](/img/structure/B2931917.png)
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide](/img/structure/B2931920.png)
![2-[1-(6-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2931922.png)

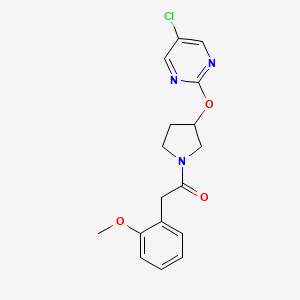
![Methyl 2-amino-2-[3-(3-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2931929.png)
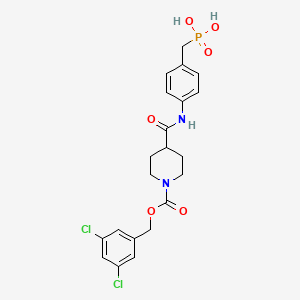
![N-[(3-chlorophenyl)(cyano)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide](/img/structure/B2931932.png)
